molecular formula C12H13N3O3 B11795044 3-(2,4-Dimethylphenoxy)-1-methyl-4-nitro-1H-pyrazole

3-(2,4-Dimethylphenoxy)-1-methyl-4-nitro-1H-pyrazole

Cat. No.: B11795044
M. Wt: 247.25 g/mol
InChI Key: FWMMQGNYBKLSCC-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylphenoxy)-1-methyl-4-nitro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a 2,4-dimethylphenoxy group, a methyl group, and a nitro group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethylphenoxy)-1-methyl-4-nitro-1H-pyrazole typically involves a multi-step process. One common synthetic route includes the following steps:

    Substitution: The attachment of the 2,4-dimethylphenoxy group to the pyrazole ring.

    Methylation: The addition of a methyl group to the pyrazole ring.

Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, appropriate solvents, and catalysts for substitution and methylation reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethylphenoxy)-1-methyl-4-nitro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The phenoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group results in the formation of an amine derivative, while substitution reactions can yield a variety of functionalized pyrazoles .

Scientific Research Applications

3-(2,4-Dimethylphenoxy)-1-methyl-4-nitro-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylphenoxy)-1-methyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The phenoxy and methyl groups contribute to the compound’s overall stability and reactivity, influencing its interaction with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

3-(2,4-dimethylphenoxy)-1-methyl-4-nitropyrazole

InChI

InChI=1S/C12H13N3O3/c1-8-4-5-11(9(2)6-8)18-12-10(15(16)17)7-14(3)13-12/h4-7H,1-3H3

InChI Key

FWMMQGNYBKLSCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC2=NN(C=C2[N+](=O)[O-])C)C

Origin of Product

United States

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